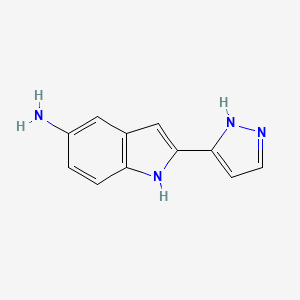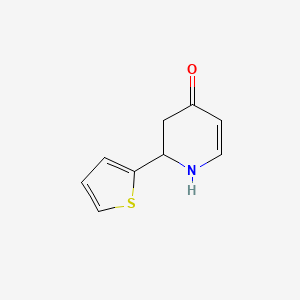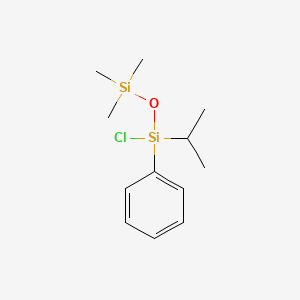![molecular formula C9H14S8 B14207909 4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane CAS No. 832109-55-4](/img/structure/B14207909.png)
4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane is a complex organosulfur compound with the molecular formula C9H14S8. This compound is characterized by the presence of multiple sulfur atoms, which contribute to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane typically involves the reaction of thiiranes with disulfides under controlled conditions. One common synthetic route includes the use of thiiran-2-ylmethanethiol and 1,3-dithiolane-2-thione as starting materials. The reaction is carried out in the presence of a base, such as potassium hydroxide, and an appropriate solvent, such as acetonitrile .
Chemical Reactions Analysis
4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives .
Scientific Research Applications
4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique sulfur content makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Industry: It is used in the development of advanced materials, such as conductive polymers and sulfur-based catalysts
Mechanism of Action
The mechanism of action of 4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, altering their structure and function. The compound can also act as a redox agent, participating in electron transfer reactions that affect cellular processes .
Comparison with Similar Compounds
Similar compounds to 4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane include:
4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane: This compound has similar structural features but with fewer sulfur atoms, leading to different reactivity and applications.
Thiiranes: These are simpler sulfur-containing compounds that serve as building blocks for more complex molecules like this compound.
Dithiols: Compounds with two thiol groups that can form disulfide bonds, similar to the disulfide linkages in this compound
Properties
CAS No. |
832109-55-4 |
|---|---|
Molecular Formula |
C9H14S8 |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
4,5-bis(thiiran-2-ylmethyldisulfanyl)-1,3-dithiolane |
InChI |
InChI=1S/C9H14S8/c1-6(10-1)3-14-16-8-9(13-5-12-8)17-15-4-7-2-11-7/h6-9H,1-5H2 |
InChI Key |
ZMNKGKYBBDIIQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CSSC2C(SCS2)SSCC3CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


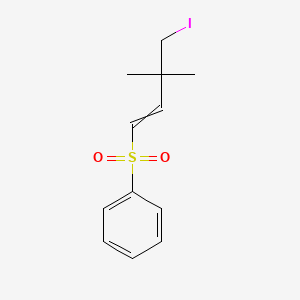
![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)


![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
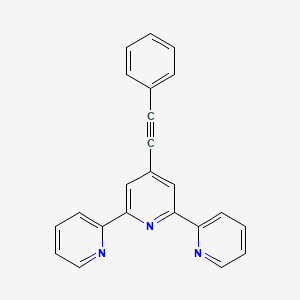
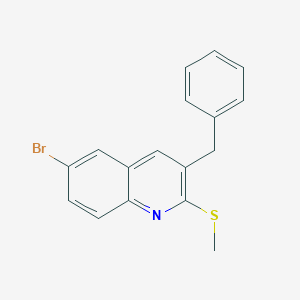
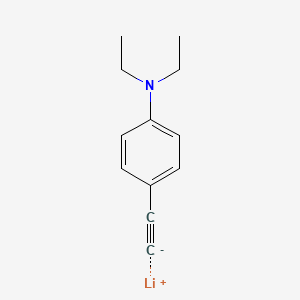
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
